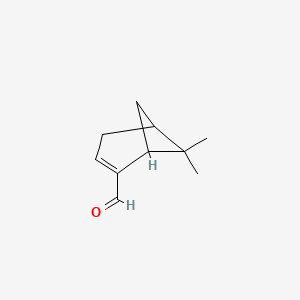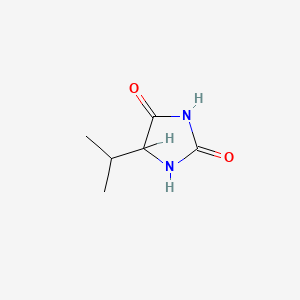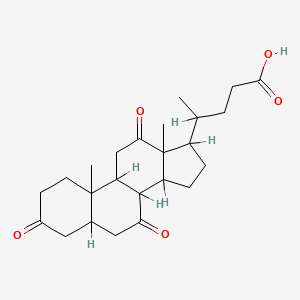
Myrtenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myrtenal is a naturally occurring bicyclic monoterpenoid with the chemical formula C10H14O. It is found in various plant species, including Hyssopus officinalis, Salvia absconditiflora, and Cyperus articulatus . This compound is known for its distinctive aroma and is a key component in essential oils. It has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Myrtenal can be synthesized through the allylic oxidation of α-pinene using selenium dioxide as a catalyst. The reaction is typically carried out in ethanol under reflux conditions or at elevated oxygen pressures. The yield of this compound is higher under high oxygen pressure due to increased availability of oxidant species .
Industrial Production Methods: In industrial settings, this compound is produced using a palladium-promoted selenium dioxide supported catalyst (Pd/SeO2/SiO2). This method involves the oxidation of α-pinene in ethanol at 134°C, achieving a selectivity of 62% for this compound . The catalyst is easy to handle and can be recovered after the reaction.
Análisis De Reacciones Químicas
Types of Reactions: Myrtenal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form myrtenic acid or other oxidized derivatives.
Reduction: Reduction of this compound can yield myrtenol.
Substitution: this compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Selenium dioxide, oxone, and other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst, such as palladium on carbon.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products:
Oxidation: Myrtenic acid.
Reduction: Myrtenol.
Substitution: Various substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Medicine: this compound has shown potential in the treatment of Alzheimer’s disease by inhibiting acetylcholinesterase.
Industry: this compound is used in the fragrance and flavor industry due to its pleasant aroma.
Mecanismo De Acción
Myrtenal exerts its effects through various molecular targets and pathways:
Acetylcholinesterase Inhibition: this compound inhibits acetylcholinesterase, increasing the availability of acetylcholine in the synaptic cleft, which is beneficial in the treatment of Alzheimer’s disease.
Antioxidant Activity: this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: this compound down-regulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha, thereby reducing inflammation.
Comparación Con Compuestos Similares
Myrtenal is unique among monoterpenoids due to its specific biological activities and chemical properties. Similar compounds include:
Myrtenol: The reduced form of this compound, known for its antimicrobial properties.
Myrtenic Acid: The oxidized form of this compound, studied for its potential therapeutic applications.
α-Pinene: The precursor to this compound, widely used in the synthesis of various monoterpenoids.
Propiedades
Número CAS |
23727-16-4 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,6,8-9H,4-5H2,1-2H3/t8-,9-/m1/s1 |
Clave InChI |
KMRMUZKLFIEVAO-RKDXNWHRSA-N |
SMILES |
CC1(C2CC=C(C1C2)C=O)C |
SMILES isomérico |
CC1([C@@H]2CC=C([C@H]1C2)C=O)C |
SMILES canónico |
CC1(C2CC=C(C1C2)C=O)C |
Punto de ebullición |
215.74 °C. @ 760.00 mm Hg (est) |
Densidad |
0.984-0.990 |
Descripción física |
Colourless liquid; refreshing, spicy-herbaceous odour |
Solubilidad |
215.9 mg/L @ 25 °C (est) Insoluble in water; soluble in oils Miscible at room temperature (in ethanol) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(benzyloxy)carbonyl]glycylphenylalanine](/img/structure/B7770139.png)
![(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B7770140.png)







